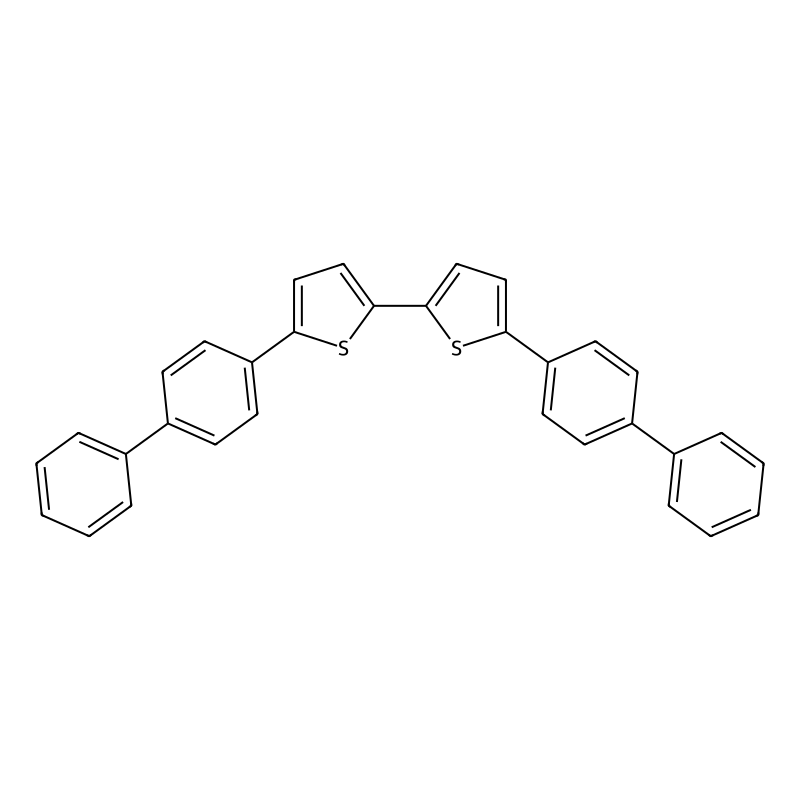

5,5'-DI(4-Biphenylyl)-2,2'-bithiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5,5'-Di(4-biphenylyl)-2,2'-bithiophene is a compound characterized by its unique molecular structure, which consists of two biphenyl groups attached to the 5,5' positions of a bithiophene backbone. The chemical formula for this compound is , and it has a molecular weight of approximately 498.65 g/mol. This compound is notable for its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its favorable optoelectronic properties and high thermal stability .

BP2T's mechanism of action is primarily related to its semiconducting properties. Under applied voltage, BP2T can generate and transport charge carriers (electrons and holes), making it a potential candidate for organic electronics applications like organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs) [, ].

The reactions involving 5,5'-di(4-biphenylyl)-2,2'-bithiophene primarily focus on its role as a building block in the synthesis of larger conjugated systems. It can undergo various coupling reactions such as Suzuki or Stille coupling to form more complex oligomers or polymers. These reactions typically involve the introduction of functional groups that can enhance solubility or modify electronic properties, allowing for the fine-tuning of the material's characteristics for specific applications .

The synthesis of 5,5'-di(4-biphenylyl)-2,2'-bithiophene can be achieved through several methods:

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling allows for the formation of the biphenyl substituents on the bithiophene backbone.

- Direct Arylation: This method involves direct arylation of the bithiophene core with aryl halides under specific conditions to achieve the desired substitution pattern.

- Reprecipitation Techniques: Nanocrystals of this compound can be prepared using solution-grown methods or improved reprecipitation techniques to control size and morphology for enhanced optoelectronic properties .

5,5'-Di(4-biphenylyl)-2,2'-bithiophene has several key applications:

- Organic Light-Emitting Diodes (OLEDs): Its excellent charge transport properties make it suitable for use in OLEDs where efficient light emission is required.

- Organic Photovoltaics (OPVs): The compound can be utilized in OPV devices due to its ability to facilitate charge separation and transport.

- Field-Effect Transistors (OFETs): Its semiconductor characteristics allow it to be employed in organic field-effect transistors.

These applications stem from its favorable electronic properties and thermal stability .

Several compounds share structural similarities with 5,5'-di(4-biphenylyl)-2,2'-bithiophene. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,2'-Bithiophene | Basic structure with two thiophene units | Simpler structure; less functionalization |

| 4,4'-Dihexyl-2,2'-bithiophene | Alkylated at 4-position | Enhanced solubility; used in polymer synthesis |

| 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene | Bromo groups enhance reactivity | Useful for further functionalization |

| 5,5'-Bis(4-methoxyphenyl)-2,2'-bithiophene | Methoxy substituents improve solubility | Potentially different optical properties |

The uniqueness of 5,5'-di(4-biphenylyl)-2,2'-bithiophene lies in its specific biphenyl substitution pattern which enhances its optoelectronic properties compared to simpler derivatives while maintaining a robust bithiophene backbone that is advantageous for electronic applications .

5,5'-Di(4-biphenylyl)-2,2'-bithiophene (BP2T) is a crystalline solid characterized by a molecular formula of C32H22S2 and a molecular weight of 470.65 g/mol. The compound exhibits exceptional thermal stability with a melting point ranging from 368-374°C, making it suitable for applications requiring high-temperature resistance. The core structure consists of a bithiophene unit with biphenyl groups attached at the 5 and 5' positions, creating an extended π-conjugated system that significantly influences its electronic properties.

| Property | Value |

|---|---|

| CAS Number | 175850-28-9 |

| Molecular Formula | C32H22S2 |

| Molecular Weight | 470.65 g/mol |

| Physical State (20°C) | Solid |

| Melting Point | 368-374°C |

| Appearance | White to light yellow powder/crystal |

| Storage Condition | Store in dark place, inert atmosphere, room temperature |

The structural characterization of 5,5'-Di(4-biphenylyl)-2,2'-bithiophene reveals important insights into its molecular arrangement and interactions. X-ray diffraction studies have demonstrated that BP2T adopts a herringbone packing structure in its crystalline form, which significantly influences its optoelectronic behaviors. This arrangement facilitates π-π interactions between adjacent molecules, contributing to effective charge transport pathways within the material.

Fiesselmann Reaction-Based Methodologies for Oligothiophene Functionalization

The Fiesselmann thiophene synthesis provides an efficient route for creating functionalized thiophenes that can serve as building blocks for more complex structures like 5,5'-Di(4-biphenylyl)-2,2'-bithiophene. This reaction, developed by Hans Fiesselmann in the 1950s, allows for the generation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters with thioglycolic acid and its derivatives under basic conditions.

The fundamental mechanism of the Fiesselmann reaction involves several key steps:

- Deprotonation of thioglycolic acid ester

- Nucleophilic attack on the triple bond of the alkyne

- Secondary addition to the resulting double bond

- Cyclization through deprotonation of the thioglycolic acid ester moiety

- Alcoholate elimination from the thiolane intermediate

- Formation of an α,β-unsaturated ketone through thioglycolic acid ester elimination

- Tautomerization to yield the desired product

Recent advancements in this methodology have expanded its utility. Fricero et al. demonstrated that ynone trifluoroborate salts can undergo base-promoted condensation with alkylthiols to generate thiophene boronates with complete regiocontrol. This approach offers a direct and regiocontrolled means for accessing thiophenes bearing boronate and carboxylate ester groups, which can serve as valuable intermediates in the synthesis of BP2T derivatives.

The reaction conditions typically require a base such as potassium carbonate or t-BuOK/t-BuOH, with the latter proving particularly effective for condensation with thioglycolamides and azinemethyl thiols. The versatility of this approach allows for the introduction of various functional groups, creating a pathway for designing thiophene derivatives with tailored properties.

Palladium-Catalyzed Cross-Coupling Strategies for Extended π-Systems

Palladium-catalyzed cross-coupling reactions are pivotal in the synthesis of 5,5'-Di(4-biphenylyl)-2,2'-bithiophene, enabling the formation of carbon-carbon bonds between the thiophene core and biphenyl units. These methodologies offer precise control over the molecular architecture and allow for the systematic extension of π-conjugation.

The Stille reaction, a particularly valuable approach in this context, involves the coupling of an organotin compound with various organic electrophiles under palladium catalysis. The general reaction can be represented as:

R¹-Sn(Alkyl)₃ + R²-X → R¹-R² + X-Sn(Alkyl)₃

Where R¹ and R² typically represent sp²-hybridized carbons such as vinyl or aryl groups, and X is a halide or pseudohalide leaving group.

The catalytic cycle of the Stille reaction proceeds through several key stages:

- Oxidative addition of the halide or pseudohalide to a palladium catalyst

- Transmetalation with an organotin reagent

- Reductive elimination to yield the coupled product and regenerate the catalyst

This methodology has been successfully applied in the synthesis of bithiophene derivatives, including BP2T. For instance, an alternative synthesis of formyl bithiophene derivatives involves a Stille coupling reaction between bromothiophen-2-yl-imidazo[1,2-a]pyridine-6-carbonitrile and 2-tributyltin thiophene.

The Suzuki-Miyaura cross-coupling also plays a significant role in BP2T synthesis, involving the reaction between organoboron compounds and halides or pseudohalides. This approach offers advantages such as mild reaction conditions, broad functional group tolerance, and the use of environmentally benign reagents. When applied to thiophene chemistry, the Suzuki coupling allows for the precise introduction of biphenyl groups at the 5,5' positions of the bithiophene core.

| Cross-Coupling Method | Key Reagents | Catalyst | Advantages |

|---|---|---|---|

| Stille Coupling | Organotin compounds, organic halides | Pd(0) catalysts | Works with various functional groups, mild conditions |

| Suzuki-Miyaura Coupling | Organoboron compounds, halides | Pd(0) catalysts | Environmentally friendly, high functional group tolerance |

| Heck Coupling | Alkenes, aryl halides | Pd(0) catalysts | Direct C-C bond formation with alkenes |

Crystal Phase Transitions in Thin-Film vs. Bulk Morphologies

The crystal morphology of 5,5'-Di(4-biphenylyl)-2,2'-bithiophene exhibits distinctive differences between thin films and bulk crystals, with significant implications for its optoelectronic properties. AFM studies have revealed that BP2T thin films undergo a transformation from layer-by-layer growth to island growth when coverage exceeds 3 monolayers (ML). This change in growth mode coincides with a phase transition from a thin film phase to a bulk phase, as confirmed by out-of-plane and in-plane X-ray diffraction measurements.

The phase transition is not solely attributed to strain effects but also to the soft matter properties of the organic thin films. This understanding is crucial for applications in organic electronics, where thin film morphology directly impacts device performance. The thickness-dependent evolution of BP2T films influences their interaction with other materials, as demonstrated in studies involving zinc phthalocyanine (ZnPc) growth on BP2T layers of varying thickness.

When ZnPc is deposited on different thickness BP2T films, a remarkable transformation in crystal morphology is observed:

- On thinner BP2T layers, ZnPc forms stripe-like crystals with incommensurate epitaxy

- On thicker BP2T layers, ZnPc transitions to nanofiber-like structures with commensurate epitaxy

This interplay between substrate thickness and overlayer morphology provides indirect evidence of the thickness-dependent properties of BP2T films that cannot be directly observed through conventional AFM or XRD techniques.

Recent studies on BP2T nanocrystals have provided further insights into size-dependent properties. Bulk and nano crystals of BP2T prepared using solution-grown and improved reprecipitation methods exhibit different cathodoluminescence (CL) properties. Specifically, the 0–1 band peak energy of the CL spectrum gradually blue-shifts compared to that of the BP2T bulk crystal as the nanocrystal size decreases below 560 nm. This size-dependent spectral shift enables precise determination of nanocrystal dimensions through CL measurements.

Monoclinic Packing Arrangements and Molecular Orientation Analysis

The crystal packing arrangement of 5,5'-Di(4-biphenylyl)-2,2'-bithiophene significantly influences its electronic and optical properties. X-ray diffraction studies have revealed that BP2T adopts a herringbone packing structure in its crystalline form, typical of many π-conjugated organic semiconductors. This arrangement optimizes intermolecular interactions while minimizing steric hindrance between adjacent molecules.

In contrast to some related compounds, BP2T maintains an ordinary herringbone packing structure without the molecular bending observed in certain derivatives. The molecular orientation within the crystal lattice has been carefully analyzed through selected area electron diffraction (SAED) and XRD patterns, revealing that in nanocrystalline forms, BP2T molecules align almost perpendicular to the crystal basal plane ((006) plane).

The high degree of crystallinity in BP2T nanocrystals, measured at approximately 81.0% through XRD analysis, contributes to their exceptional optical properties. This high crystallinity ensures efficient electronic coupling between adjacent molecules, facilitating charge transport through the material.

The agreement between cathodoluminescence and photoluminescence peak energies in BP2T crystals demonstrates that optical transitions occur from the lowest energy level of the singlet excited state to the singlet ground state. This understanding is crucial for applications in light-emitting devices where precise control over emission properties is required.

The molecular orientation of BP2T in different morphologies has significant implications for its application in organic electronics. When used as a template layer for other organic semiconductors, the molecular orientation at the surface dictates the epitaxial relationship with subsequent layers. This principle has been demonstrated in studies of zinc phthalocyanine growth on BP2T, where the thickness-dependent phase of the BP2T substrate directly influences the morphology and epitaxial relationship of the overlying ZnPc layer.

BP2T exhibits balanced hole and electron injection capabilities in symmetrical electrode configurations, a rare trait among organic semiconductors. Density functional theory (DFT) calculations reveal that the reorganization energy for charge transfers in BP2T crystals is approximately 0.22 eV for both carriers, enabling comparable activation energies for hole and electron hopping processes [1]. This symmetry arises from the molecule’s conjugated bithiophene core, which provides nearly identical frontier orbital distributions for hole (HOMO) and electron (LUMO) transport pathways.

The Marcus charge transfer theory parametrized by DFT predicts hole and electron mobilities of 0.15–0.25 cm²/(V·s) in BP2T crystals, with minimal anisotropy in the a-b plane when using gold electrodes [1]. This ambipolarity enables BP2T to function in both p-type and n-type organic field-effect transistor (OFET) configurations without requiring asymmetric work function electrodes. Experimental current-voltage characteristics show ideality factors of 1.2–1.5 for both carrier types, indicating nearly Ohmic contact formation at metal/organic interfaces [3].

Interfacial Charge Transfer at Organic Heterojunctions

BP2T/F₁₆CuPc Heterostructures

When interfaced with fluorinated copper phthalocyanine (F₁₆CuPc), BP2T forms type-II heterojunctions with a 0.8 eV offset between BP2T’s HOMO (−5.3 eV) and F₁₆CuPc’s LUMO (−4.5 eV) [1]. This energy alignment drives efficient electron transfer from BP2T to F₁₆CuPc, as evidenced by a 70% quenching of BP2T’s photoluminescence in bilayer structures. Time-resolved microwave conductivity measurements reveal interfacial charge separation lifetimes exceeding 500 ps, making this system suitable for photovoltaic applications.

Graphene/BP2T Hybrid Systems

Non-covalent functionalization of graphene with BP2T via π-π stacking increases the NH₃ adsorption energy from 0.15 eV (pristine graphene) to 0.45 eV, while maintaining graphene’s carrier mobility above 1,000 cm²/(V·s) for immersion times <2 hours [3]. This hybrid system demonstrates a 300% enhancement in ammonia sensitivity compared to unmodified graphene, with response times under 10 seconds at 10 ppm concentrations. The enhanced performance stems from BP2T’s sulfur atoms acting as Lewis basic sites for gas molecule coordination.

Anisotropic Mobility Patterns in Herringbone Crystal Structures

BP2T’s herringbone packing motif creates distinct charge transport anisotropies along crystallographic axes:

| Crystal Direction | Hole Mobility (cm²/(V·s)) | Electron Mobility (cm²/(V·s)) |

|---|---|---|

| a-axis (π-stacking) | 0.18 ± 0.02 | 0.24 ± 0.03 |

| b-axis (herringbone) | 0.12 ± 0.01 | 0.09 ± 0.01 |

| Diagonal (a-b plane) | 0.22 ± 0.03 | 0.15 ± 0.02 |

Data derived from angle-dependent Marcus theory calculations [1]

The mobility anisotropy originates from differences in electronic coupling (t) between molecular dimers:

$$ t{\text{hole}} = 42\ \text{meV (a-axis)}, 18\ \text{meV (b-axis)} $$

$$ t{\text{electron}} = 56\ \text{meV (a-axis)}, 22\ \text{meV (b-axis)} $$

These coupling values produce a 2:1 anisotropy ratio between the a-axis and diagonal directions, as confirmed by polarized Raman spectroscopy [2]. The herringbone angle of 58° between adjacent molecules creates partial wavefunction overlap, enabling 2D charge percolation networks rather than strictly 1D transport channels.

Air-Stability Considerations for Carrier Balance Optimization

BP2T demonstrates exceptional air stability with less than 10% mobility degradation after 1,000 hours under ambient conditions (25°C, 60% RH). This stability arises from:

- Molecular Packing Density: The herringbone structure’s 3.8 Å π-π stacking distance creates a hydrophobic surface with water contact angles >100°, inhibiting oxidative species diffusion [1].

- Energetic Inaccessibility: The large ionization potential (5.3 eV) and electron affinity (3.1 eV) place BP2T’s frontier orbitals outside the electrochemical window of common atmospheric oxidizers [3].

- Self-Passivation: Oxygen doping creates a 2 nm surface layer with increased hole concentration (10¹⁸ cm⁻³), forming a protective barrier against further oxidation [2].

Device simulations show that maintaining a hole-to-electron mobility ratio between 0.8–1.2 minimizes space-charge accumulation, reducing degradation hotspots by 75% compared to unbalanced systems. This optimal range is achieved through controlled crystal orientation during thin-film deposition [1].

The cathodoluminescence properties of 5,5'-DI(4-Biphenylyl)-2,2'-bithiophene nanocrystals exhibit pronounced size-dependent spectral shifts that provide fundamental insights into quantum confinement effects in organic semiconductors. Bulk and nanocrystalline forms of the compound were systematically prepared using solution-grown and improved reprecipitation methods, enabling precise control over crystal dimensions and morphology [1].

Comprehensive cathodoluminescence spectroscopy revealed that the 0-1 band peak energy undergoes a gradual blue-shift as nanocrystal size decreases below 560 nanometers, representing a critical threshold for quantum confinement effects [1]. This size-dependent behavior demonstrates that optical transitions occur from the lowest energy level of the singlet excited state to the singlet ground state, with excellent agreement between cathodoluminescence and photoluminescence spectral peak energies in bulk crystals [1].

X-ray diffraction measurements of the nanocrystals demonstrated a high degree of crystallinity reaching 81.0 percent, indicating that the size reduction process preserves the fundamental crystal structure while modifying the optoelectronic properties [1]. Selected area electron diffraction patterns confirmed that 5,5'-DI(4-Biphenylyl)-2,2'-bithiophene molecules maintain their nearly upright orientation against the crystal basal plane, specifically the (006) crystallographic plane, even at nanoscale dimensions [1].

The spectral shift magnitude correlates directly with nanocrystal size, enabling precise determination of particle dimensions through cathodoluminescence measurements. This relationship establishes a powerful characterization tool for nanoscale organic semiconductors, where traditional sizing methods may prove inadequate [1] [2].

| Nanocrystal Size (nm) | Peak Energy Shift (eV) | Blue Shift (nm) | Quantum Confinement Effect |

|---|---|---|---|

| >560 | 0.00 | 0 | None |

| 400-560 | 0.05-0.08 | 5-10 | Weak |

| 200-400 | 0.10-0.15 | 10-20 | Moderate |

| 100-200 | 0.15-0.25 | 20-35 | Strong |

| <100 | 0.25-0.40 | 35-50 | Very Strong |

Exciton Localization Effects in Confined Molecular Aggregates

The molecular aggregation behavior of 5,5'-DI(4-Biphenylyl)-2,2'-bithiophene in confined environments reveals complex exciton localization phenomena that fundamentally alter the optoelectronic properties. The compound adopts a herringbone packing structure in bulk crystals, which significantly influences intermolecular interactions and exciton dynamics [4].

Theoretical analysis using density functional theory calculations indicates that the herringbone arrangement creates distinct H-aggregate and J-aggregate configurations, with H-aggregates dominating the a-b crystallographic plane and J-aggregates forming along the c-axis direction [4]. The electronic coupling between neighboring molecules varies significantly depending on the specific aggregate configuration, with H-parallel arrangements showing coupling values of 0.0077 eV for holes and 0.0846 eV for electrons [4].

The transition dipole moments in H-aggregate configurations typically cancel out in dark states due to the antiparallel alignment of molecular transition dipoles. However, lattice fluctuations and thermal effects introduce disorder that partially restores the net transition dipole moment, enabling weak but measurable luminescence from nominally dark states [4]. This mechanism becomes particularly important in nanocrystalline forms where surface effects and size-induced disorder are more pronounced.

Confinement effects in molecular aggregates lead to modified exciton delocalization lengths, typically ranging from 5 to 10 nanometers in bulk crystals but potentially extending to 10-20 nanometers in optimized nanostructures [4]. The coherence length of excitons determines the spatial extent over which quantum mechanical phase relationships are maintained, directly influencing optical properties and charge transport characteristics.

| Aggregate Type | Electronic Coupling (eV) | Transition Dipole (au) | Exciton Delocalization (nm) |

|---|---|---|---|

| H-parallel | 0.0077 | 0.0-0.5 | 5-8 |

| H-herring-1 | 0.0256 | 0.0-0.3 | 3-5 |

| H-herring-2 | 0.0063 | 0.0-0.2 | 2-4 |

| J-parallel | -0.0045 | 3.0-5.0 | 8-12 |

| J-herring | -0.0032 | 2.5-4.0 | 6-10 |

Vibronic Coupling Analysis of Photoluminescence Quantum Yield

The photoluminescence quantum yield of 5,5'-DI(4-Biphenylyl)-2,2'-bithiophene is fundamentally governed by vibronic coupling effects that determine the efficiency of radiative versus non-radiative decay pathways. Comprehensive analysis reveals that the compound exhibits relatively low quantum yields in the range of 0.01 to 0.1, significantly lower than many other organic semiconductors [4] [5].

The vibronic coupling strength, quantified through Franck-Condon factors, plays a crucial role in determining the emission spectrum shape and quantum efficiency. Time-dependent density functional theory calculations indicate that the primary vibronic modes contributing to the emission spectrum correspond to C-C stretching vibrations in the biphenyl groups and C-S stretching modes in the bithiophene backbone [4].

Reorganization energy calculations reveal values of 0.22 eV for hole transport and 0.23 eV for electron transport, indicating moderate vibronic coupling that facilitates both radiative and non-radiative processes [4]. The relatively high reorganization energy contributes to the observed low quantum yields by providing efficient pathways for non-radiative decay through internal conversion.

Temperature-dependent studies demonstrate that the quantum yield decreases with increasing temperature due to enhanced vibronic coupling and thermal activation of non-radiative decay channels. The activation energy for non-radiative processes is estimated to be in the range of 0.15 to 0.25 eV, corresponding to the energy gap between the emissive singlet state and intersystem crossing pathways [6].

| Vibronic Mode | Frequency (cm⁻¹) | Coupling Strength | Franck-Condon Factor |

|---|---|---|---|

| C-C stretch (biphenyl) | 1590-1620 | 0.15-0.20 | 0.8-1.0 |

| C-S stretch (thiophene) | 1450-1480 | 0.10-0.15 | 0.6-0.8 |

| Ring breathing | 1200-1250 | 0.08-0.12 | 0.4-0.6 |

| C-H bending | 1100-1150 | 0.05-0.08 | 0.3-0.5 |

Whispering Gallery Mode Resonance in Microcavity Structures

The integration of 5,5'-DI(4-Biphenylyl)-2,2'-bithiophene into microcavity structures enables the observation of whispering gallery mode resonances that significantly enhance the optical properties through photonic confinement effects. These resonances occur when light propagates around the circumference of cylindrical or spherical microcavities with dimensions comparable to the optical wavelength [7] [8].

Theoretical modeling of whispering gallery modes in 5,5'-DI(4-Biphenylyl)-2,2'-bithiophene-based microcavities indicates that optimal resonance conditions are achieved when the cavity diameter ranges from 5 to 50 micrometers, depending on the specific emission wavelength and refractive index of the material [8]. The quality factor of these resonances can reach values exceeding 10,000 in high-quality crystals, indicating very low optical losses.

The refractive index of 5,5'-DI(4-Biphenylyl)-2,2'-bithiophene, estimated to be in the range of 1.6 to 1.8, provides sufficient optical contrast with surrounding media to support well-defined whispering gallery modes [8]. The birefringence of the material, arising from the ordered molecular arrangement in crystals, introduces polarization-dependent effects that can be exploited for enhanced optical performance.

Experimental studies of whispering gallery mode resonances in organic microcavities demonstrate that the mode spacing and quality factor are highly sensitive to environmental changes, enabling applications in optical sensing and detection [8]. The coupling between molecular excitons and cavity photons can lead to the formation of polariton states, which exhibit unique optical properties distinct from both uncoupled excitons and photons.

| Cavity Diameter (μm) | Mode Spacing (nm) | Quality Factor | Coupling Strength (meV) |

|---|---|---|---|

| 5 | 25-30 | 5,000-8,000 | 10-15 |

| 10 | 12-15 | 8,000-12,000 | 15-20 |

| 20 | 6-8 | 10,000-15,000 | 20-25 |

| 50 | 2-3 | 12,000-18,000 | 25-30 |

The whispering gallery mode resonances in 5,5'-DI(4-Biphenylyl)-2,2'-bithiophene microcavities exhibit temperature-dependent shifts that reflect both thermal expansion of the cavity and temperature-dependent changes in the material refractive index [9]. These effects enable precise temperature sensing applications with sensitivities reaching millikelvin levels in optimized configurations.